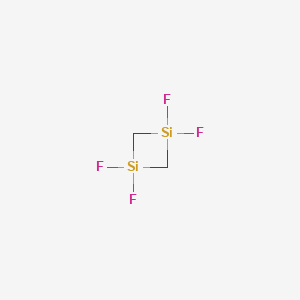
1,1,3,3-Tetrafluoro-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluoro-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon and fluorine atoms
Preparation Methods
The synthesis of 1,1,3,3-Tetrafluoro-1,3-disiletane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the use of silicon tetrachloride and sodium fluoride under controlled conditions to achieve the desired fluorinated product. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and ensure purity.
Chemical Reactions Analysis
1,1,3,3-Tetrafluoro-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: Substitution reactions can occur with nucleophiles, where fluorine atoms are replaced by other functional groups. Common reagents include organolithium or Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrafluoro-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialized materials, including coatings and sealants, due to its chemical resistance and durability.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrafluoro-1,3-disiletane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the cleavage of bonds, depending on the reaction conditions. The pathways involved often include nucleophilic attack on the silicon center, leading to substitution or addition reactions.
Comparison with Similar Compounds
1,1,3,3-Tetrafluoro-1,3-disiletane can be compared with other fluorinated organosilicon compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
2,3,3,3-Tetrafluoroprop-1-ene: Known for its use as a refrigerant with low global warming potential.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Another fluorinated compound used in industrial applications. The uniqueness of this compound lies in its specific silicon-fluorine bonding, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
80652-99-9 |
|---|---|
Molecular Formula |
C2H4F4Si2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,1,3,3-tetrafluoro-1,3-disiletane |
InChI |
InChI=1S/C2H4F4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChI Key |
WQXLRZBBJBYYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















